molecular formula C10H9BrN2O B7961646 1-(4-bromo-3-methoxyphenyl)-1H-imidazole

1-(4-bromo-3-methoxyphenyl)-1H-imidazole

Cat. No. B7961646
M. Wt: 253.09 g/mol
InChI Key: BXGCNMWTCGUDLE-UHFFFAOYSA-N
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Patent
US08729263B2

Procedure details

A mixture of 2-(2-pyridyl)benzimidazole (287 mg, 1.469 mmol), cesium carbonate (5.98 g, 18.36 mmol), copper(I) iodide (280 mg, 1.469 mmol) and DMF (5 mL) were combined in a microwave vial fitted with an N2 inlet and magnetic stir bar. The slurry was heated at 60° C. for 1 h, followed by addition of imidazole (500 mg, 7.34 mmol) and 1-bromo-4-iodo-2-methoxybenzene (2.3 g, 7.34 mmol). The reaction mixture was heated at 90° C. for 2 days. The reaction mixture was filtered through celite, washed with EtOAc, and concentrated in vacuo. The crude material was purified by silica gel chromotography (10% to 40% EtOAc in heptanes) to give 1-(4-bromo-3-methoxyphenyl)-1H-imidazole (1.25 g, MS: 255.2 [M+H+])
Quantity
287 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
5.98 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
280 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1C1NC2C=CC=CC=2N=1.C(=O)([O-])[O-].[Cs+].[Cs+].[NH:22]1[CH:26]=[CH:25][N:24]=[CH:23]1.[Br:27][C:28]1[CH:33]=[CH:32][C:31](I)=[CH:30][C:29]=1[O:35][CH3:36]>[Cu]I.CN(C=O)C>[Br:27][C:28]1[CH:33]=[CH:32][C:31]([N:22]2[CH:26]=[CH:25][N:24]=[CH:23]2)=[CH:30][C:29]=1[O:35][CH3:36] |f:1.2.3|

Inputs

Step One
Name
Quantity
287 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C=1NC2=C(N1)C=CC=C2
Name
cesium carbonate
Quantity
5.98 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
copper(I) iodide
Quantity
280 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
2.3 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)I)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
vial fitted with an N2 inlet and magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 90° C. for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromotography (10% to 40% EtOAc in heptanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)N1C=NC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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